molecular formula C6H10O3 B13565818 2,5-Dioxaspiro[3.4]octan-8-ol

2,5-Dioxaspiro[3.4]octan-8-ol

Cat. No.: B13565818
M. Wt: 130.14 g/mol
InChI Key: HGTKIAWHNKXFNN-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.4]octan-8-ol is a spiroacetal characterized by a bicyclic framework comprising a 3-membered and a 4-membered oxygenated ring system fused at a central spiro carbon. While direct data on this compound is sparse in the provided evidence, insights can be extrapolated from structurally analogous spiroacetals. Such compounds are prevalent in natural products (e.g., plant volatiles) and synthetic chemistry, where their conformational stability and stereoelectronic properties are critical .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2,5-dioxaspiro[3.4]octan-8-ol

InChI

InChI=1S/C6H10O3/c7-5-1-2-9-6(5)3-8-4-6/h5,7H,1-4H2

InChI Key

HGTKIAWHNKXFNN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1O)COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.4]octan-8-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 1,4-butanediol with ethylene oxide. The reaction conditions often include the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.4]octan-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxaspiro[3.4]octan-8-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions. These interactions can lead to the formation of various products with different chemical properties .

Comparison with Similar Compounds

1,6-Dioxaspiro[4.5]decane and (Z)-7-Methyl-1,6-dioxaspiro[4.5]decane (Z-Conophthorin)

  • Structure : Features a 4-membered and 5-membered oxygenated ring system.
  • Natural Occurrence : Detected in Campanula trachelium and Geranium sanguineum as part of floral scent bouquets, contributing to ecological interactions like pollinator attraction .
  • Stability: Spiro[4.5] systems benefit from hyperconjugative stabilization (2p(O) → σ*C-O interactions), similar to the anomeric effect in glucopyranosides .

1,7-Dioxaspiro[5.5]undecane

  • Structure : A 6,6-spiroketal with two 6-membered rings.
  • Stability: Exhibits conformational flexibility but is stabilized by the exo-anomeric effect. Deslongchamps et al. highlighted its use in studying stereoelectronic effects in acetal systems .
  • Applications : Intermediate in pheromone synthesis (e.g., olive fruit fly pheromone) and model for studying hyperconjugation .

1,4-Dioxaspiro[4.4]nonane and 1,4-Dioxaspiro[4.5]decane

  • Structure : Derived from oleic acid, these spiroacetals feature variable ring sizes (4,4 or 4,5).
  • Synthesis : Produced via acid-catalyzed cyclization of epoxidized oleic acid, emphasizing sustainable feedstocks .
  • Applications : Promising biolubricants due to low-temperature fluidity and oxidative stability .

Azaspiro Compounds (e.g., 5-Azaspiro[3.4]octan-8-ol)

  • Structure : Nitrogen-containing analogs with spiro frameworks.
  • Synthesis : Catalytic asymmetric methods yield enantiomerically pure forms (81–83% purity), validated by NMR and HRMS .
  • Applications : Chiral building blocks in pharmaceuticals; structural motifs in bioactive molecules .

Comparative Data Table

Compound Name Ring System Key Substituents Stability Factors Applications References
2,5-Dioxaspiro[3.4]octan-8-ol 3,4-Dioxaspiro C8-OH Likely hyperconjugative stabilization Synthetic intermediates Inferred
1,6-Dioxaspiro[4.5]decane 4,5-Dioxaspiro None Exo-anomeric effect Plant volatiles, semiochemicals
1,7-Dioxaspiro[5.5]undecane 5,5-Dioxaspiro None Conformational anomeric effect Pheromone models
1,4-Dioxaspiro[4.4]nonane 4,4-Dioxaspiro Oleic acid derivatives Thermal stability Biolubricants
5-Azaspiro[3.4]octan-8-ol 3,4-Azaspiro C8-OH, Tosyl group Stereoelectronic control in synthesis Pharmaceutical precursors

Key Findings and Implications

  • Structural Stability : Smaller spiro systems (e.g., 3,4-dioxaspiro) may exhibit reduced conformational flexibility compared to larger analogs (e.g., 6,6-spiroketals), impacting their utility in dynamic environments .
  • Synthetic Utility : Spiroacetals derived from fatty acids (e.g., 1,4-dioxaspiro) highlight trends toward green chemistry, whereas nitrogen-containing variants enable asymmetric catalysis .

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